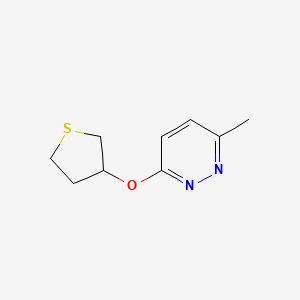

3-Methyl-6-(thiolan-3-yloxy)pyridazine

描述

3-Methyl-6-(thiolan-3-yloxy)pyridazine is a pyridazine derivative characterized by a methyl group at position 3 and a thiolan-3-yloxy substituent (tetrahydrothiophen-3-yloxy group) at position 5. Its molecular formula is C₉H₁₁N₂OS, with a calculated molecular weight of 211.26 g/mol. The compound’s structure combines a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—with a sulfur-containing thiolan moiety. This combination may confer unique electronic and steric properties, influencing solubility, bioavailability, and biological activity.

属性

IUPAC Name |

3-methyl-6-(thiolan-3-yloxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7-2-3-9(11-10-7)12-8-4-5-13-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXACVXXHWKYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiolan-3-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

化学反应分析

Types of Reactions

3-Methyl-6-(thiolan-3-yloxy)pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

科学研究应用

3-Methyl-6-(thiolan-3-yloxy)pyridazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions

作用机制

The mechanism of action of 3-Methyl-6-(thiolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Structural and Functional Comparisons

The following table summarizes key differences between 3-Methyl-6-(thiolan-3-yloxy)pyridazine and related compounds:

Key Observations:

Core Heterocycle :

- Pyridazines (e.g., this compound) are more electron-deficient than pyridines (), increasing their reactivity in electrophilic substitutions.

- Fused pyridopyridazines () exhibit rigid, planar structures, favoring protein binding in therapeutic contexts .

Azido groups () confer reactivity for click chemistry but reduce stability under physiological conditions compared to thiolan ethers .

Therapeutic Potential: Pyridazine derivatives in demonstrate BCL-xL inhibition, a mechanism critical in cancer therapy. The thiolan substituent in this compound may modulate binding affinity to apoptotic proteins . Compounds with bulky silyl groups () are typically intermediates, whereas the target compound’s simpler structure may be optimized for direct bioactivity .

生物活性

3-Methyl-6-(thiolan-3-yloxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 2195879-32-2

- Molecular Formula: C9H11N3OS

- Molecular Weight: 197.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Anticancer Activity

-

In Vitro Studies:

- The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- For instance, it was found to induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231, with IC50 values indicating effective cytotoxicity.

-

Mechanism of Action:

- The compound appears to influence cell cycle progression, promoting G2/M phase arrest and increasing the sub-G1 population, which is indicative of apoptosis.

- An in silico study suggested that this compound interacts with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby inhibiting its activity.

Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various pyridazine derivatives, including this compound. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | T-47D | 1.37 ± 0.04 | Induces apoptosis via CDK2 inhibition |

| MDA-MB-231 | 2.62 ± 0.08 | Cell cycle arrest at G2/M phase | |

| Other Pyridazines | Various | Varies | Varies (apoptosis, cell cycle modulation) |

Study 2: Mechanistic Insights

In a follow-up mechanistic study, flow cytometry was utilized to analyze the effects of the compound on cell cycle distribution in T-47D and MDA-MB-231 cells. The findings indicated:

- A significant increase in G2/M phase population by up to 4.1-fold .

- A notable rise in sub-G1 phase cells, suggesting increased apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。